((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid is a chemical compound with the molecular formula C11H13NO5S. It is known for its unique structural features, which include a methoxycarbonyl group, an amino group, a 4-methylphenyl group, and a sulfonyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit sulfonamide-sensitive enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid can be compared with similar compounds such as:
[(Methoxycarbonyl)amino][(4-chlorophenyl)sulfonyl]acetic acid: Similar structure but with a chlorine atom instead of a methyl group.
[(Methoxycarbonyl)amino][(4-nitrophenyl)sulfonyl]acetic acid: Contains a nitro group instead of a methyl group.
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Properties
CAS No. |
41141-95-1 |
---|---|
Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C11H13NO6S/c1-7-3-5-8(6-4-7)19(16,17)9(10(13)14)12-11(15)18-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
AFHMCCYRILDPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.